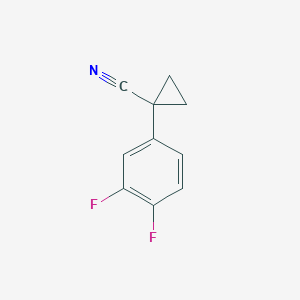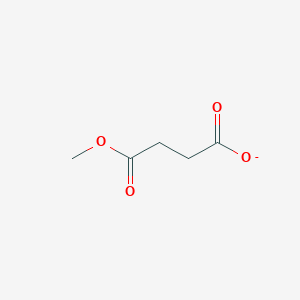
(Z)-9-Tricosene
Vue d'ensemble
Description
(Z)-9-Tricosene is a long-chain hydrocarbon with the chemical formula C23H46. It is a type of alkene, specifically a tricosene, characterized by a double bond at the 14th carbon position. This compound is primarily known for its role as a sex pheromone in various insect species, including the common housefly (Musca domestica). It plays a crucial role in mating behaviors and is often used in pest control strategies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-9-Tricosene can be synthesized through several methods. One common approach involves the elongation of shorter alkenes. For instance, a four-step synthesis from jojoba oil or a three-step synthesis from oleyl alcohol has been developed. These methods involve unit elongation by 3-carbon or 5-carbon units, respectively .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain alkenes. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-9-Tricosene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield tricosane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 14-bromo-tricosene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: 14-Tricosanol (alcohol) or 14-Tricosanone (ketone).
Reduction: Tricosane.
Substitution: 14-Bromo-tricosene or 14-Chloro-tricosene.
Applications De Recherche Scientifique
(Z)-9-Tricosene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkene reactions and stereochemistry.
Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication mechanisms.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods, reducing the need for harmful pesticides.
Industry: Utilized in the formulation of pheromone traps for pest control in agriculture and urban settings
Mécanisme D'action
(Z)-9-Tricosene exerts its effects primarily through its role as a pheromone. In insects like the housefly, it acts as a sex attractant, facilitating mating behaviors. The compound binds to specific olfactory receptors on the antennae of the receiving insect, triggering a cascade of neural signals that lead to behavioral responses. The molecular targets include olfactory receptor neurons that are highly sensitive to the presence of this compound .
Comparaison Avec Des Composés Similaires
cis-9-Tricosene: Another isomer of tricosene, known for its role as a sex pheromone in houseflies.
7-Tricosene: Found in various drosophilid species, playing a role in reproductive isolation and speciation
Uniqueness of (Z)-9-Tricosene: this compound is unique due to its specific double bond position at the 14th carbon, which imparts distinct chemical and biological properties. Its effectiveness as a sex pheromone in certain insect species makes it a valuable tool in pest control and behavioral studies.
Propriétés
Formule moléculaire |
C23H46 |
|---|---|
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
tricos-9-ene |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3 |
Clé InChI |
IGOWHGRNPLFNDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCCCCCCCC |
Description physique |
Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8816077.png)
![6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8816078.png)
![7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8816089.png)




![Methyl 3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B8816134.png)



